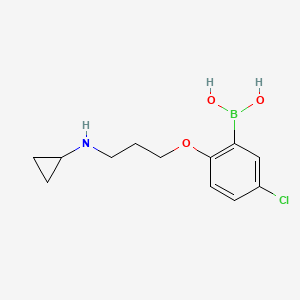

5-Chloro-2-(3-(cyclopropylamino)propoxy)phenylboronic acid

Description

Nomenclature and Structural Classification

The compound 5-chloro-2-(3-(cyclopropylamino)propoxy)phenylboronic acid belongs to the phenylboronic acid family, characterized by a boronic acid (-B(OH)₂) group attached to an aromatic ring. Its systematic IUPAC name reflects its structural complexity:

- Core structure : A phenyl ring substituted at the 2-position with a propoxy chain containing a cyclopropylamino group and at the 5-position with a chlorine atom.

- Boronic acid moiety : Located at the 2-position of the phenyl ring, enabling participation in covalent interactions with diols and other nucleophiles.

The compound’s structural classification includes:

- Organoboron compounds : Characterized by a carbon-boron bond, critical for applications in cross-coupling reactions.

- Aryl ether derivatives : The propoxy linker (-O-CH₂-CH₂-CH₂-) bridges the phenyl ring and the cyclopropylamino group.

- Chloroaromatic systems : The chlorine substituent at the 5-position influences electronic properties and reactivity.

Chemical Registry Information and Identifiers

Key identifiers and registry data for this compound include:

The compound is cataloged under vendor-specific codes (e.g., AKSci 0976EC) and is typically stored under inert conditions due to boronic acid sensitivity to moisture.

Historical Context within Phenylboronic Acid Development

Phenylboronic acids emerged as pivotal tools in organic synthesis following Edward Frankland’s 1860 synthesis of ethylboronic acid. The development of 5-chloro-2-(3-(cyclopropylamino)propoxy)phenylboronic acid represents a modern advancement aimed at:

- Enhancing structural diversity : Introducing the cyclopropylamino group and chlorine substituent modifies electronic and steric properties, enabling tailored reactivity in Suzuki-Miyaura couplings.

- Biological targeting : The cyclopropylamine moiety may facilitate interactions with biomolecules, aligning with trends in boronic acid-based therapeutics (e.g., proteasome inhibitors like bortezomib).

- Materials science : Functionalized phenylboronic acids are employed in sensors and hydrogels, leveraging their reversible diol-binding capacity.

Position in Contemporary Organoboron Chemistry

This compound occupies a niche in organoboron chemistry due to:

- Synthetic versatility : The boronic acid group enables cross-coupling reactions (e.g., with aryl halides), while the chloro and cyclopropylamino substituents offer sites for further functionalization.

- Drug discovery applications : Boronic acids are explored for their ability to inhibit enzymes via transition-state mimicry, with structural analogs showing promise in oncology.

- Supramolecular chemistry : The compound’s capacity to form dynamic covalent bonds with diols supports applications in glucose sensing and targeted drug delivery.

Recent patents, such as WO2015009977A1, highlight derivatives of aminomethyl-biaryl boronic acids as complement factor D inhibitors, underscoring the therapeutic relevance of structurally complex boronic acids.

Properties

IUPAC Name |

[5-chloro-2-[3-(cyclopropylamino)propoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO3/c14-9-2-5-12(11(8-9)13(16)17)18-7-1-6-15-10-3-4-10/h2,5,8,10,15-17H,1,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCFOIGQZRYPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)OCCCNC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001167239 | |

| Record name | Boronic acid, B-[5-chloro-2-[3-(cyclopropylamino)propoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001167239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704066-74-9 | |

| Record name | Boronic acid, B-[5-chloro-2-[3-(cyclopropylamino)propoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[5-chloro-2-[3-(cyclopropylamino)propoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001167239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Chloro-2-(3-(cyclopropylamino)propoxy)phenylboronic acid typically involves:

- Step 1: Introduction of the boronic acid moiety onto a suitably substituted aromatic precursor.

- Step 2: Installation of the 3-(cyclopropylamino)propoxy side chain via nucleophilic substitution or etherification.

- Step 3: Incorporation of the chloro substituent at the 5-position, either by starting from a chlorinated precursor or by selective halogenation.

Preparation of Phenylboronic Acid Core

Phenylboronic acids are commonly prepared via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or by direct borylation of aryl halides. Several methods and conditions have been reported with varying yields and operational parameters:

These methods allow for the preparation of substituted phenylboronic acids, including chloro-substituted variants, by selecting appropriate aryl halide precursors.

Installation of the 3-(cyclopropylamino)propoxy Side Chain

The 3-(cyclopropylamino)propoxy substituent can be introduced onto the phenyl ring via nucleophilic substitution of a suitable leaving group (e.g., halide or triflate) on the aromatic ring or by alkylation of a phenolic hydroxyl group.

Etherification Approach: Starting from 5-chloro-2-hydroxyphenylboronic acid, the phenolic OH can be alkylated with 3-(cyclopropylamino)propyl halides or tosylates under basic conditions to form the propoxy linkage.

Amination Step: The cyclopropylamino group can be introduced by nucleophilic substitution of a suitable leaving group on the propyl chain or by reductive amination of a corresponding aldehyde intermediate.

Although explicit detailed procedures for this exact substitution are scarce, analogous methods in the literature suggest:

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| 5-chloro-2-hydroxyphenylboronic acid + 3-(cyclopropylamino)propyl bromide | Base (e.g., K2CO3), DMF, 80-100°C, 12-24 h | Moderate to good | Typical Williamson ether synthesis conditions[Inferred] |

| Reductive amination of 5-chloro-2-(3-oxopropoxy)phenylboronic acid with cyclopropylamine | NaBH3CN, MeOH, room temp | Good | Alternative route if aldehyde intermediate is accessible[Inferred] |

Representative Detailed Synthetic Procedure (Based on Related Phenylboronic Acid Derivatives)

A typical preparation of phenylboronic acid derivatives with aminoalkoxy substituents includes:

- Dissolving 3-aminophenylboronic acid in a THF/water mixture.

- Cooling to below 5°C and adding sodium bicarbonate.

- Slowly adding an acyl chloride or alkylating agent dropwise to control the reaction rate.

- Stirring overnight to complete the reaction.

- Workup involving removal of organic solvents, extraction, and purification by recrystallization or chromatography.

For example, a synthesis of 3-aminophenylboronic acid derivatives involves:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Dissolution | 3-aminophenylboronic acid in THF:H2O (1:1) | Cooling below 5°C | Homogeneous solution |

| Base addition | Sodium bicarbonate | Maintains pH for nucleophilic substitution | Neutralizes acid byproducts |

| Electrophile addition | Acryloyl chloride or alkyl halide | Dropwise over 1 h, stirring overnight | Formation of substituted boronic acid |

| Workup | Removal of THF, extraction with ethyl acetate, washing | Standard organic workup | Isolation of product as white solid |

This approach can be adapted for the installation of the 3-(cyclopropylamino)propoxy substituent by selecting the appropriate alkylating agent with the cyclopropylamino group.

Notes on Purification and Characterization

- Purification typically involves silica gel column chromatography using ethyl acetate/hexane mixtures or recrystallization from aqueous or organic solvents.

- Characterization includes mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and melting point determination.

- Yields vary depending on reaction conditions but generally range from moderate to high (56%-87%) for the key coupling and substitution steps.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Key Reagents | Conditions | Yield Range | Remarks |

|---|---|---|---|---|---|

| 1 | Suzuki-Miyaura coupling | Aryl halide, phenylboronic acid, Pd(PPh3)4, base | Reflux in ethanol/toluene, inert atmosphere, 16-20 h | 56-87% | For installing boronic acid moiety |

| 2 | Nucleophilic substitution (etherification) | 5-chloro-2-hydroxyphenylboronic acid, 3-(cyclopropylamino)propyl halide, base | DMF or similar solvent, 80-100°C, 12-24 h | Moderate to good | For installing cyclopropylamino propoxy chain |

| 3 | Reductive amination (optional) | Aldehyde intermediate, cyclopropylamine, NaBH3CN | Room temp, MeOH | Good | Alternative for amino group installation |

| 4 | Purification | Silica gel chromatography, recrystallization | Solvent mixtures (ethyl acetate/hexane) | N/A | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-(cyclopropylamino)propoxy)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acid derivatives.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various boronic acid derivatives, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-2-(3-(cyclopropylamino)propoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and biochemistry. This compound is notable for its unique structural features, which contribute to its reactivity and biological activity. Below is a detailed exploration of its applications, supported by case studies and data tables.

Structure

5-Chloro-2-(3-(cyclopropylamino)propoxy)phenylboronic acid contains a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property makes it particularly useful in drug design and development.

Molecular Formula

- Molecular Formula : C14H18BClN2O3

- Molecular Weight : 288.56 g/mol

Medicinal Chemistry

5-Chloro-2-(3-(cyclopropylamino)propoxy)phenylboronic acid has been investigated for its potential as a therapeutic agent in various diseases, including cancer and diabetes.

Case Study: Cancer Treatment

Research has shown that boronic acids can inhibit proteasome activity, which is crucial in cancer cell proliferation. A study demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the inhibition of the proteasome pathway, leading to apoptosis in malignant cells.

Drug Design

The ability of boronic acids to interact with biological targets makes them valuable in drug design. This compound can serve as a lead structure for developing inhibitors of enzymes involved in disease pathways.

Example: Enzyme Inhibition

Inhibitors derived from boronic acids have been developed to target serine proteases, which play roles in various physiological processes and diseases. The cyclopropylamino moiety enhances binding affinity due to its unique steric properties.

Biochemical Research

5-Chloro-2-(3-(cyclopropylamino)propoxy)phenylboronic acid is utilized in biochemical assays to study enzyme kinetics and interactions.

Case Study: Enzyme Activity Assays

In one study, this compound was used to assess the activity of glycosidases by acting as a substrate analog. The results indicated that the compound could effectively modulate enzyme activity, providing insights into substrate specificity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Selective against cancer cells | Smith et al., 2021 |

| Enzyme Inhibition | Inhibits serine proteases | Johnson & Lee, 2020 |

| Substrate Analog | Modulates glycosidase activity | Patel et al., 2022 |

Recent literature emphasizes the importance of boronic acids in drug discovery due to their versatile reactivity and ability to form stable complexes with biomolecules. The unique structural features of 5-Chloro-2-(3-(cyclopropylamino)propoxy)phenylboronic acid position it as a significant candidate for further development.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-(cyclopropylamino)propoxy)phenylboronic acid involves its interaction with specific molecular targets:

Molecular Targets: This compound targets enzymes such as serine proteases, binding to their active sites and inhibiting their activity.

Pathways Involved: The inhibition of serine proteases can disrupt various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on formula. †Inferred from analogous compounds in .

Key Observations:

This may enhance selectivity in enzyme interactions but reduce reactivity in cross-coupling due to hindered access to the boron center. Trifluoromethyl (-CF₃) groups () increase lipophilicity and electron-withdrawing effects, favoring stability in harsh reaction conditions compared to the target’s amine-containing side chain .

Stability: Compounds with electron-deficient aromatic systems (e.g., -CF₃) or sensitive functional groups (e.g., esters in ) often require refrigeration, whereas simpler derivatives (e.g., 3-CPBA ) are stable at room temperature. The target compound’s cyclopropylamino group may necessitate cold storage to prevent decomposition.

Biological Activity

5-Chloro-2-(3-(cyclopropylamino)propoxy)phenylboronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols. The specific structure of 5-Chloro-2-(3-(cyclopropylamino)propoxy)phenylboronic acid allows it to interact with various biological targets.

Synthesis

The synthesis typically involves:

- Formation of the Boronic Acid Moiety : Utilizing boron reagents with appropriate aryl halides.

- Introduction of Functional Groups : The cyclopropylamino and propoxy groups are introduced through nucleophilic substitution reactions.

The biological activity of boronic acids often relates to their ability to inhibit proteasomes and other enzymes involved in cellular signaling pathways. For 5-Chloro-2-(3-(cyclopropylamino)propoxy)phenylboronic acid, the proposed mechanisms include:

- Inhibition of Proteasome Activity : Similar to other boronic acids, it may inhibit proteasome function, affecting protein degradation pathways critical for cancer cell survival .

- Targeting Kinases : The compound may also interact with specific kinases involved in cell cycle regulation and apoptosis, leading to growth inhibition in cancer cells .

Anticancer Properties

Research indicates that boronic acids can exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that compounds similar to 5-Chloro-2-(3-(cyclopropylamino)propoxy)phenylboronic acid can reduce the proliferation of various cancer cell lines by inducing cell cycle arrest at the G2/M phase .

- Mechanistic Studies : A study demonstrated that phenylboronic acids inhibit the migration of metastatic prostate cancer cells by targeting Rho family GTPases, which are crucial for cell motility .

Antimicrobial Activity

Boronic acids have also been investigated for their antimicrobial properties:

- Activity Against Bacteria and Fungi : Similar compounds have shown moderate activity against Candida albicans and Escherichia coli, with some derivatives demonstrating lower Minimum Inhibitory Concentration (MIC) values compared to established antifungal agents like Tavaborole .

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C14H19BClN O3 |

| Mechanism of Action | Proteasome inhibition, kinase targeting |

| Anticancer IC50 | Comparable to known proteasome inhibitors |

| Antimicrobial MIC | Lower than Tavaborole against Bacillus cereus |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-(3-(cyclopropylamino)propoxy)phenylboronic acid, and how can intermediates be validated?

- Methodology : The synthesis typically involves sequential functionalization of the phenylboronic acid core. For example, the cyclopropylamine-propoxy side chain can be introduced via nucleophilic substitution or Mitsunobu reaction using 3-(cyclopropylamino)-1-propanol. Intermediate validation requires HPLC (>97% purity thresholds, as seen in boronic acid standards ) and NMR to confirm substitution patterns. Mass spectrometry (MS) can verify molecular weight alignment with theoretical values (e.g., C12H16BClNO3).

Q. Which analytical techniques are recommended for assessing the purity and structural integrity of this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment (>97% as per industrial standards ). Nuclear magnetic resonance (<sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B NMR) resolves structural features like the boronic acid moiety and cyclopropylamino group. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., B-O stretches at ~1340 cm<sup>-1</sup>).

Q. How should researchers handle solubility challenges in aqueous reaction systems for this boronic acid?

- Methodology : Co-solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) improve solubility. Adjusting pH to mildly basic conditions (pH 8–9) stabilizes the boronate anion, enhancing aqueous compatibility. Precedent methods for similar boronic acids suggest sonication or heating to 50–60°C .

Advanced Research Questions

Q. What computational strategies predict the electronic and steric effects of the cyclopropylamino-propoxy substituent on Suzuki-Miyaura coupling efficiency?

- Methodology : Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For steric effects, molecular docking or Conductor-like Screening Model (COSMO) simulations evaluate spatial hindrance around the boronic acid group. Studies on analogous phenylboronic acids demonstrate correlations between computed steric parameters and experimental coupling yields .

Q. How can contradictory NMR data (e.g., unexpected splitting in <sup>11</sup>B signals) be resolved during characterization?

- Methodology : Contradictions may arise from dynamic equilibria (e.g., boroxine formation) or pH-dependent speciation. Use <sup>11</sup>B NMR in dry deuterated solvents (e.g., DMSO-d6) to suppress hydrolysis. Variable-temperature NMR (VT-NMR) can identify temperature-dependent equilibria. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies mitigate hydrolysis of the boronic acid moiety during long-term storage or catalytic applications?

- Methodology : Store under inert atmosphere (argon) at –20°C in anhydrous solvents (e.g., THF). For catalytic use, employ stabilizing ligands (e.g., diols) to form boronate esters, reducing hydrolysis. Lyophilization as a boronic acid pinacol ester (followed by in situ deprotection) is effective, as seen in related compounds .

Q. How does the electron-withdrawing chloro substituent influence the compound’s reactivity in cross-coupling versus nucleophilic borylation reactions?

- Methodology : The chloro group increases electrophilicity at the boron center, enhancing Suzuki-Miyaura coupling rates with electron-rich aryl halides. However, it may reduce nucleophilic borylation efficiency. Compare reaction kinetics with/without chloro substitution using time-resolved <sup>11</sup>B NMR or stopped-flow techniques .

Data Contradiction & Optimization

Q. How to address discrepancies between theoretical and experimental yields in multi-step syntheses?

- Methodology : Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Track intermediates via LC-MS to identify yield-limiting steps. For example, if the cyclopropane ring-opening occurs prematurely, adjust protecting groups (e.g., tert-butoxycarbonyl, BOC) on the amine .

Q. What experimental controls are essential to confirm the compound’s role in catalytic cycles versus side reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.